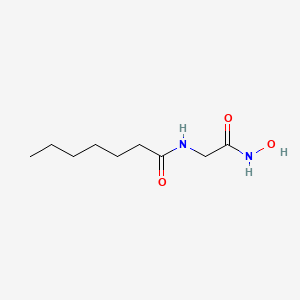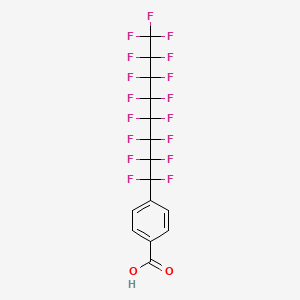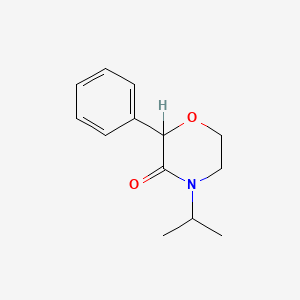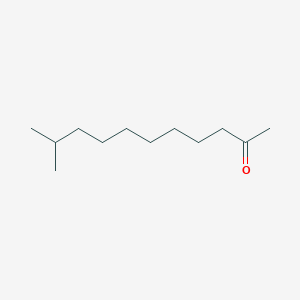
10-Methylundecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylundecan-2-one is an organic compound with the molecular formula C12H24O. It is a methyl ketone, characterized by the presence of a methyl group attached to the tenth carbon of an undecane chain, with a ketone functional group at the second carbon. This compound is known for its distinctive odor and is often used in the study of volatile organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Methylundecan-2-one can be synthesized through various methods. One common approach involves the oxidation of 10-methylundecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). Another method includes the Friedel-Crafts acylation of 10-methylundecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 10-methylundecanol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or zinc oxide, at elevated temperatures. The resulting ketone is then purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids. For example, oxidation with potassium permanganate can yield 10-methylundecanoic acid.
Reduction: The compound can be reduced to 10-methylundecanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions. For instance, reaction with hydrazine can form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrazine (N2H4)
Major Products:
Oxidation: 10-Methylundecanoic acid
Reduction: 10-Methylundecanol
Substitution: Hydrazones
Scientific Research Applications
10-Methylundecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic compounds.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used in the fragrance industry for its distinctive odor and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 10-Methylundecan-2-one involves its interaction with various molecular targets. In microbial systems, it acts as a signaling molecule, influencing the behavior of other microorganisms. The compound can modulate gene expression and metabolic pathways, leading to changes in microbial growth and activity . In chemical reactions, the ketone group serves as a reactive site for nucleophilic attack, facilitating various transformations.
Comparison with Similar Compounds
10-Methylundecan-2-one can be compared with other methyl ketones such as:
- 9-Methylundecan-2-one
- 8-Methylnonan-2-one
- Geranylacetone
- Pentadecen-2-one
- 12-Methyltridecan-2-one
Uniqueness: this compound is unique due to its specific position of the methyl group and the ketone functional group, which influences its chemical reactivity and biological activity. Its distinct odor and role in microbial interactions further distinguish it from other similar compounds .
Properties
CAS No. |
67882-99-9 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
10-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-11(2)9-7-5-4-6-8-10-12(3)13/h11H,4-10H2,1-3H3 |
InChI Key |
BBBADZRBMLNULE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


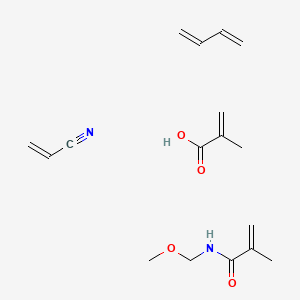

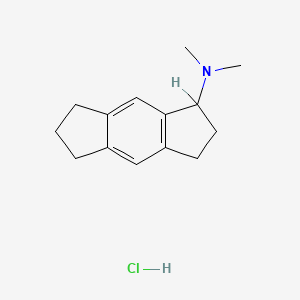
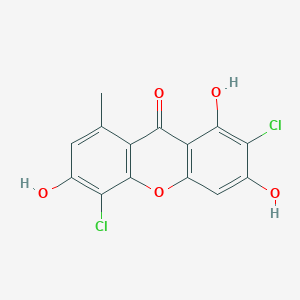

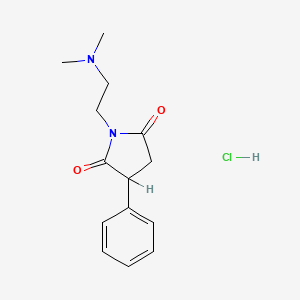
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
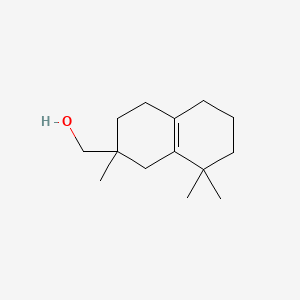
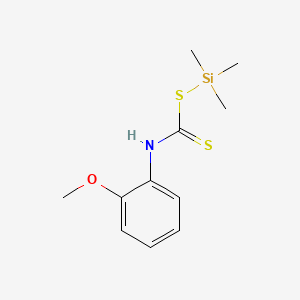
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
